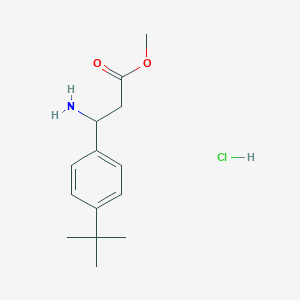

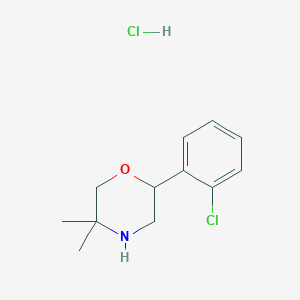

2-Chloro-6-(methylsulfanyl)benzonitrile

Overview

Description

2-Chloro-6-(methylsulfanyl)benzonitrile is a chemical compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 . It is also known as DMSO-d6 and is widely used as a solvent in NMR spectroscopy.

Synthesis Analysis

While specific synthesis methods for 2-Chloro-6-(methylsulfanyl)benzonitrile were not found in the search results, it is mentioned that 2-chloro-6-sulfanylbenzonitrile is used in the preparation and synthesis of pyrithiobac derivatives .Molecular Structure Analysis

The InChI code for 2-Chloro-6-(methylsulfanyl)benzonitrile is 1S/C8H6ClNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Chloro-6-(methylsulfanyl)benzonitrile is a powder at room temperature . The boiling point and other specific physical and chemical properties were not found in the search results.Scientific Research Applications

Crystal Structure Analysis

2-Chloro-6-(methylsulfanyl)benzonitrile and its derivatives have been studied for their crystal structures. One study describes the crystal structure of a related compound, stabilized by aromatic π–π interactions and C—H⋯π interactions, which could provide insights into the structural properties of 2-Chloro-6-(methylsulfanyl)benzonitrile (Choi et al., 2009).

Spectroscopic Analysis

The compound has been the subject of spectroscopic analysis, particularly using FT-IR and FT-Raman techniques. A study on a similar compound provides insights into its molecular vibrations and structure through detailed spectral analysis (Kumar et al., 2010).

Application in Polymer Chemistry

There is research exploring the use of benzonitrile derivatives in the synthesis of novel polymers. For instance, a study on the synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers highlights the potential application of such compounds in fuel cell technology (Sankir et al., 2007).

Environmental Chemistry

In environmental chemistry, research has been conducted on the microbial degradation of benzonitrile herbicides, which includes compounds structurally related to 2-Chloro-6-(methylsulfanyl)benzonitrile. This research is crucial in understanding the environmental fate and breakdown of these herbicides (Holtze et al., 2008).

Medicinal Chemistry

Though not directly involving 2-Chloro-6-(methylsulfanyl)benzonitrile, related compounds have been studied in medicinal chemistry. For instance, a compound structurally similar to 2-Chloro-6-(methylsulfanyl)benzonitrile was investigated for its potential as a transdermal selective androgen receptor modulator, indicating possible pharmaceutical applications (Saeed et al., 2016).

Safety and Hazards

The safety data sheet for 2-Chloro-6-(methylsulfanyl)benzonitrile indicates that it is toxic if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name |

2-chloro-6-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOQQMPIMGZLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(methylsulfanyl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1452459.png)

![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)

![({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452477.png)